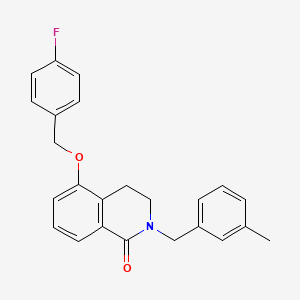

![molecular formula C21H15NO3S B2699942 Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate CAS No. 391228-57-2](/img/structure/B2699942.png)

Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol derivatives are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds can be greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives often involves coupling reactions. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of benzo[d]thiazol derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .Chemical Reactions Analysis

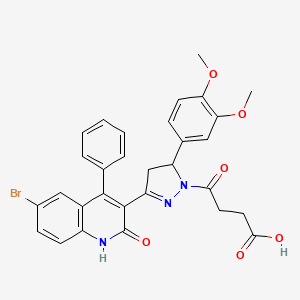

The chemical reactions involving benzo[d]thiazol derivatives often include C-C and C-N bond formations . For instance, 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine was synthesized from the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-meth-yl-1H-pyrazol-5(4H)-one with different aromatic amines .Physical and Chemical Properties Analysis

Benzo[d]thiazol derivatives resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Sensor Development

- Fluorescent Sensors : Benzimidazole and benzothiazole conjugates have been synthesized and investigated as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds demonstrate significant absorption and emission spectral changes upon coordination with the ions, indicating their potential as sensitive and selective detectors for these metals (Suman et al., 2019).

Synthesis and Characterization of Novel Compounds

- Microwave-Assisted Synthesis : A study focused on the synthesis of novel thiophene-benzothiazole derivative azomethine and amine compounds, providing insights into their characterization, solvent effects on UV–Vis absorption, and Density Functional Theory (DFT) studies. These insights are crucial for the development of materials and compounds with tailored optical properties (Ermiş & Durmuş, 2020).

Biological Applications

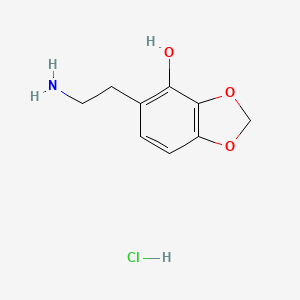

- Chemosensors for Metal Ions : A specific compound, 2-(1-(benzo[d]thiazol-2-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (BTDP), was synthesized and studied for its photophysical properties, including absorption, emission, and fluorescence quantum yield in various solvents. It was utilized as a fluorescent chemosensor for selectively detecting Fe3+ ions, demonstrating the potential of benzothiazole derivatives in environmental monitoring and biological applications (Khan, 2020).

Material Science and Corrosion Inhibition

- Corrosion Inhibitors : Benzothiazole derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments. The research indicates that these compounds exhibit high efficiency in protecting metal surfaces from corrosion, making them valuable in industrial applications where metal preservation is crucial (Hu et al., 2016).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antiparkison, antimicrobial, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Benzothiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities

Result of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . .

Properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-phenoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3S/c23-21(24-14-20-22-18-8-4-5-9-19(18)26-20)15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOKLKIVDAXDPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)

![6-ethyl 3-methyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2699876.png)

![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)

![4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2699878.png)

![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)